2-(4-CHLOROPHENYL)-2-OXOETHYL 4-BENZAMIDOBENZOATE
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Overview
Description
2-(4-CHLOROPHENYL)-2-OXOETHYL 4-BENZAMIDOBENZOATE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, an oxoethyl group, and a benzoylamino group attached to a benzoate structure
Preparation Methods
The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 4-BENZAMIDOBENZOATE typically involves the reaction of 4-chlorophenyl acetic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
2-(4-CHLOROPHENYL)-2-OXOETHYL 4-BENZAMIDOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetone, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(4-CHLOROPHENYL)-2-OXOETHYL 4-BENZAMIDOBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-2-OXOETHYL 4-BENZAMIDOBENZOATE involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-(4-CHLOROPHENYL)-2-OXOETHYL 4-BENZAMIDOBENZOATE include other benzamide derivatives, such as:
- N-(4-Chlorophenyl)-2-oxoethyl benzamide
- 4-Chlorophenyl benzoate
- Benzoylamino benzoate
These compounds share structural similarities but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its combination of the chlorophenyl, oxoethyl, and benzoylamino groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H16ClNO4 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-benzamidobenzoate |
InChI |
InChI=1S/C22H16ClNO4/c23-18-10-6-15(7-11-18)20(25)14-28-22(27)17-8-12-19(13-9-17)24-21(26)16-4-2-1-3-5-16/h1-13H,14H2,(H,24,26) |
InChI Key |
KBRAAZYRIXSSAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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